2-((4-Methoxybenzyl)thio)-5-methylpyrazine
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Overview
Description
2-((4-Methoxybenzyl)thio)-5-methylpyrazine is an organic compound that belongs to the class of heterocyclic compounds containing a pyrazine ring This compound is characterized by the presence of a 4-methoxybenzylthio group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine typically involves the reaction of 4-methoxybenzyl chloride with 2-mercapto-5-methylpyrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)thio)-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-((4-Methoxybenzyl)thio)-5-methylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylthiol: An organosulfur compound with similar structural features but different functional properties.
2-Methylpyrazine: A simpler pyrazine derivative without the 4-methoxybenzylthio group.
5-Methylpyrazine-2-thiol: A related compound with a thiol group instead of the 4-methoxybenzylthio group.
Uniqueness
2-((4-Methoxybenzyl)thio)-5-methylpyrazine is unique due to the presence of both the 4-methoxybenzylthio group and the pyrazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific research applications .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-methylpyrazine |
InChI |
InChI=1S/C13H14N2OS/c1-10-7-15-13(8-14-10)17-9-11-3-5-12(16-2)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
OYTODDHLVNULRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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